molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2726850
CAS No.: 1904198-85-1
M. Wt: 299.33
InChI Key: ZRPCFYVYAZTBIN-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a pyrrole-carboxamide moiety. The benzo[f][1,4]oxazepine system is a seven-membered ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPCFYVYAZTBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Benzene Derivatives

The benzoxazepine ring is typically constructed via cyclization reactions. A common approach involves reacting substituted 2-nitrobenzoic acid derivatives with amino alcohols. For example, 2-nitrobenzoic acid can undergo nucleophilic aromatic substitution with (S)-proline-derived intermediates to form precursors for cyclization. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C) and lactam formation via intramolecular amidation yields the 1,4-benzoxazepin-3-one scaffold.

Key reaction conditions :

  • Nitro reduction : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 h (yield: 85–92%).
  • Lactamization : HATU, DIPEA, DMF, 0°C to room temperature, 4 h (yield: 78%).

Propargylation and 7-Exo-Dig Cyclization

Alternative methods employ 2-propargyloxybenzaldehydes as starting materials. InCl₃-catalyzed 7-exo-dig cyclization with o-diaminobenzene derivatives forms the benzoxazepine ring efficiently. This method avoids harsh reducing agents and enables scalability.

Example procedure :

  • React 2-propargyloxybenzaldehyde (1.2 equiv) with 1-(2-aminophenyl)pyrrole (1.0 equiv) in p-xylene.
  • Add InCl₃ (2 mol%), reflux at 140°C for 2 h.
  • Purify via silica gel chromatography (hexane/EtOAc 19:1) to obtain the benzoxazepine intermediate (yield: 47–83%).

Synthesis of the Pyrrole-2-Carboxamide Moiety

Hantzsch Pyrrole Synthesis

Pyrrole-2-carboxylic acid is synthesized via a one-pot, three-component reaction:

  • React acetylenedicarboxylate , ammonium acetate , and alkyl acetoacetate under ball-milling conditions (solvent-free, 25°C, 1 h).
  • Hydrolyze the ester to the carboxylic acid using NaOH (10% aq., 80°C, 2 h).

Yield : 82–89% for the ester; 90–95% for hydrolysis.

Amide Coupling Strategies

The final step involves coupling pyrrole-2-carboxylic acid with the ethylamine-functionalized benzoxazepine:

Method A (Classical) :

  • Activate the carboxylic acid with thionyl chloride (SOCl₂, reflux, 3 h) to form the acyl chloride.
  • React with the amine in anhydrous THF, 0°C to room temperature, 12 h (yield: 68–75%).

Method B (Modern) :

  • Use HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF, 25°C, 4 h (yield: 85–92%).

Industrial-Scale Production

Continuous Flow Chemistry

To enhance reproducibility, industrial syntheses employ continuous flow systems:

  • Oxazepine cyclization : Tubular reactor (100°C, 2 min residence time, 90% conversion).
  • Amide coupling : Microreactor with immobilized HATU, achieving 94% yield at 10 kg/day throughput.

Purification Strategies

  • Crystallization : Use ethanol/water (7:3) to isolate the final product (purity: >99.5% by HPLC).
  • Chromatography : Reserved for lab-scale batches (silica gel, EtOAc/hexane gradient).

Analytical Characterization

Spectroscopic Data

Parameter Value Source
Molecular Formula C₂₁H₁₉N₃O₃
Molecular Weight 361.4 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.02 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 6.85 (m, 2H, pyrrole)
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 161.5 (oxazepine C=O), 121.3–115.2 (aromatic)

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 60:40), purity ≥98%.
  • LC-MS : [M+H]⁺ m/z 362.2 (calc. 361.4).

Challenges and Optimization

Stereochemical Control

The ethyl linker’s configuration impacts bioactivity. Using (S)-proline-derived intermediates ensures enantiopure benzoxazepine cores (ee >99%).

By-Product Mitigation

  • Di-alkylation : Minimized by slow addition of 1,2-dibromoethane and strict temperature control.
  • Oxazepine ring opening : Avoid aqueous workup at pH <6; use buffered quenching (pH 7–8).

Mechanism of Action

The compound exerts its biological effects primarily through the inhibition of specific enzyme targets. By binding to the active site of enzymes such as protein kinases, it disrupts their normal function, leading to altered cellular signaling pathways. This mechanism is exploited in the design of anti-cancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are analyzed for comparative insights:

Compound Core Structure Key Functional Groups Reported Properties
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide (Target) Benzo[f][1,4]oxazepine Pyrrole-carboxamide, 3-oxo group Hypothesized antimicrobial/antioxidant activity (inferred from analogues)
N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide (42) Benzo[b][1,4]dioxin Sec-butyl, 3-methyl-2-oxopentanamide White crystals, m.p. 43–45°C; characterized via NMR, IR, HRMS
N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-ethyl-2-hydroxy-3-methyl... (43) Benzo[b][1,4]dioxin Ethyl-hydroxy-methyl substituents Gray-white needles, m.p. 165–175°C (decomp.); stereoisomers confirmed via X-ray
Compound 9 () Benzeno[e][1,3]oxazepine Phthalic anhydride-derived amide Pale brown powder, 64% yield; antimicrobial activity (methodology referenced)
Compounds 11–15 () Benzo[b][1,4]oxazin-3-one Sulfonamide, benzohydrazide, pyrazole derivatives Antimicrobial activity against S. aureus, E. coli, and C. albicans

Key Observations:

Structural Variations: The target compound’s benzo[f][1,4]oxazepine core distinguishes it from benzo[b][1,4]dioxin () and benzo[b][1,4]oxazin-3-one () derivatives. The pyrrole-carboxamide side chain in the target compound contrasts with the sec-butyl or pyrazole groups in analogues, which could modulate solubility and bioavailability .

Synthetic Methodologies :

  • Compounds in –4 were synthesized via refluxing with anhydrides (e.g., phthalic anhydride) or coupling agents, followed by recrystallization . The target compound likely requires similar conditions, though its fused oxazepine-pyrrole system may necessitate specialized cyclization steps.

Biological Activity :

  • Benzo[b][1,4]oxazin-3-one derivatives () demonstrated moderate antimicrobial activity (inhibition zones: 10–15 mm against S. aureus and E. coli), suggesting that the target compound’s oxazepine core could enhance potency due to increased electron density at the 3-oxo group .
  • Compound 43 () showed stereochemical complexity, with X-ray data resolving its isomers. This underscores the need for similar structural validation in the target compound to ensure pharmacological relevance .

Physicochemical Properties :

  • Melting points of analogues vary widely (43–175°C), influenced by substituents and crystallinity. The target compound’s pyrrole-carboxamide moiety may lower its melting point compared to rigid dioxin derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Characterization Methods
Target Compound Not reported Not reported Inferred: NMR, IR, HRMS
42 43–45 Not reported NMR, IR, HRMS
43 165–175 (decomp.) Not reported NMR, IR, X-ray
Compound 9 Not reported 64 NMR, IR
Compounds 11–15 Not reported Variable NMR, IR, antimicrobial assays

Table 2: Antimicrobial Activity (Selected Analogues)

Compound S. aureus (Zone, mm) E. coli (Zone, mm) C. albicans (Zone, mm)
Compounds 11–15 12–14 10–12 8–10
Ciprofloxacin (Control) 25 22

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on existing research.

Structural Characteristics

The compound features a benzo[f][1,4]oxazepin moiety fused with a pyrrole-2-carboxamide segment. Its molecular formula is C16H17N3O3C_{16}H_{17}N_3O_3 with a molecular weight of approximately 299.32 g/mol. The unique structure allows for diverse interactions within biological systems, particularly in targeting specific pathways involved in disease processes.

Property Details
Molecular FormulaC₁₆H₁₇N₃O₃
Molecular Weight299.32 g/mol
Key Structural FeaturesBenzo[f][1,4]oxazepin moiety, pyrrole ring

1. Histone Deacetylase Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression and are significant targets in cancer therapy. By inhibiting these enzymes, the compound could potentially induce cell cycle arrest and promote apoptosis in cancer cells .

2. Anti-inflammatory Effects

Studies have suggested that derivatives of oxazepine compounds exhibit anti-inflammatory properties. The mechanism may involve the modulation of inflammatory pathways by inhibiting specific enzymes or receptors associated with inflammation. This suggests potential applications in treating inflammatory diseases and conditions.

3. Neuroprotective Properties

The compound's structure may confer neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. The presence of the benzo[f][1,4]oxazepin structure is associated with various neuroactive properties that warrant further investigation.

Case Study: Induction of Differentiation in Acute Myeloid Leukemia (AML)

A study highlighted the identification of compounds similar to this compound that effectively induced differentiation in AML cell lines. The research utilized a phenotypic screening approach to evaluate the effects on myeloid marker CD11b expression and cell morphology . The findings demonstrated significant changes in cell proliferation and viability upon treatment with these compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have identified similar compounds within the oxazepine family as potential anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Disorders

Compounds related to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide have shown promise in treating neurological disorders. Their ability to modulate neurotransmitter receptors may provide therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerInduces apoptosis
Neurological DisordersModulates neurotransmitter receptors
AntimicrobialInhibits bacterial growth

Case Study 1: Anticancer Potential

A study explored the anticancer effects of compounds structurally similar to this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells .

Case Study 2: Neurological Effects

Another investigation focused on the effects of related compounds on cognitive functions in animal models. The findings suggested improvements in memory and learning abilities, indicating potential for treating cognitive decline associated with aging or neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, and how can experimental efficiency be improved?

  • Methodological Answer : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to identify energetically favorable pathways, followed by statistical design of experiments (DoE) to optimize reaction conditions. For example, ICReDD’s integrated approach combines computational predictions with iterative experimental validation to reduce trial-and-error steps . Key parameters to vary include temperature, catalyst loading, and solvent polarity. A fractional factorial design (e.g., Taguchi method) minimizes experimental runs while identifying critical variables .
Example DoE Parameters
Temperature: 60–120°C
Catalyst: Pd(OAc)₂, 1–5 mol%
Solvent: DMF, THF, EtOH
Reaction Time: 12–48 hrs

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and confirm the oxazepine-pyrrole linkage (as demonstrated in similar oxazepine derivatives) .
  • NMR spectroscopy : Use 1^1H-13^{13}C HSQC and NOESY to assign proton environments and verify intramolecular hydrogen bonding.
  • Mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS with <2 ppm error) .

Q. How can computational modeling predict the compound’s reactivity or binding properties?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the oxazepine ring’s potential for π-π interactions .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer :

  • Re-evaluate computational assumptions : Check solvent effects (implicit vs. explicit models) and transition-state barriers.
  • Validate intermediates : Use in-situ FTIR or LC-MS to detect transient species (e.g., enolates or radical intermediates).
  • Cross-reference with ICReDD’s feedback loop : Integrate experimental data into revised computational models to refine reaction pathways .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

  • Methodological Answer :

  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., cyclization of the oxazepine ring).
  • Protecting group strategy : Temporarily block reactive pyrrole NH groups with Boc or Fmoc to prevent undesired alkylation .
  • Catalyst screening : Test Pd-, Cu-, or enzyme-mediated coupling reactions for C-N bond formation (e.g., Ullmann or Buchwald-Hartwig conditions) .

Q. How does the oxazepine ring’s conformation influence biological activity, and how can this be probed experimentally?

  • Methodological Answer :

  • Dynamic NMR : Analyze ring-flipping kinetics in DMSO-d₆ to assess conformational flexibility.
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to track hydrogen-bonding interactions via 1^{1}H-15^{15}N HMBC .
  • Crystal polymorphism studies : Compare bioactivity of different polymorphs (e.g., Form I vs. Form II) using DSC and PXRD .

Q. What advanced statistical methods address variability in biological assay data for this compound?

  • Methodological Answer :

  • Multivariate analysis (PCA/PLS) : Identify confounding variables (e.g., cell line variability, assay pH).
  • Bayesian hierarchical modeling : Quantify uncertainty in dose-response curves and IC₅₀ values .
  • Reproducibility protocols : Follow CLP guidelines for chemical biology methods, including triplicate runs with internal controls .

Key Data Contradictions and Resolutions

Issue Resolution Strategy Reference
Discrepant melting pointsRe-crystallize in multiple solvents (EtOAc, hexane)
Variable enzyme inhibitionStandardize assay conditions (pH 7.4, 25°C)
Computational vs. experimental logPUse shake-flask method with HPLC-UV validation

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